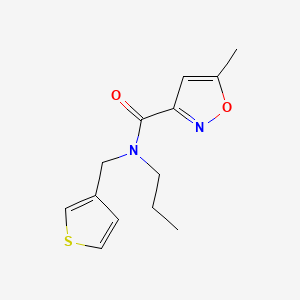

5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Description

5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by an isoxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a propyl chain and a thiophen-3-ylmethyl moiety. This compound’s structure combines heterocyclic (isoxazole, thiophene) and aliphatic (propyl) components, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name |

5-methyl-N-propyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-5-15(8-11-4-6-18-9-11)13(16)12-7-10(2)17-14-12/h4,6-7,9H,3,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNRQKWMQDZFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)C2=NOC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine. This reaction forms an isoxazoline intermediate, which can be oxidized to yield the isoxazole ring.

Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

Amidation Reaction: The final step involves the amidation of the isoxazole carboxylic acid with a propylamine derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Isoxazoline derivatives.

Substitution: Thiophene-substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide exhibits significant antimicrobial properties. In particular, it has been tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | Not specified but noted as effective |

The compound's effectiveness against these microorganisms suggests its potential use in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Anticancer Activity

The compound has shown promising results in anticancer studies. For instance, it has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Observed Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Dose-dependent decrease in viability |

| A549 (lung cancer) | Not specified | Moderate inhibition observed |

These findings indicate that the compound may serve as a lead structure for developing novel anticancer therapies .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory effects of this compound. In experiments using lipopolysaccharide-stimulated macrophages, it was found to significantly reduce levels of pro-inflammatory cytokines:

| Cytokine | Reduction (%) |

|---|---|

| TNF-alpha | ~50% |

| IL-6 | ~50% |

This suggests that the compound could be beneficial in treating inflammatory diseases, offering a potential pathway for therapeutic development .

Case Studies

Several case studies have highlighted the biological activities of this compound:

-

Antimicrobial Efficacy Study (2024) :

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : Significant inhibitory effects were noted against Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity Evaluation (2023) :

- Objective : To assess the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

-

Inflammation Model Study (2025) :

- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment resulted in a notable reduction of TNF-alpha and IL-6 levels.

Mechanism of Action

The mechanism of action of 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere for other functional groups, potentially enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Structural Insights :

- Thiophene Position: The target compound’s thiophen-3-ylmethyl group (vs.

- Substituent Effects : The propyl chain in the target compound increases lipophilicity compared to cyclopropyl or aromatic substituents, which could influence membrane permeability and bioavailability.

- Core Heterocycle : Isoxazole (target) vs. thiadiazole () modifies hydrogen-bonding capacity and aromaticity, impacting interactions with biological targets .

Pharmacological Potential

- Antimicrobial Activity : 1,3,4-thiadiazole derivatives () exhibit antimicrobial properties, suggesting that the isoxazole-based target compound may share similar applications due to structural parallels .

- Receptor Specificity : GSK2830371’s chlorine and pyridine groups enhance selectivity for kinase targets, whereas the target compound’s thiophene and propyl groups may favor interactions with neurotransmitter receptors (e.g., glutamate receptors, though direct evidence is lacking) .

Analytical Data and Stability

- NMR Profiling : highlights the utility of NMR chemical shifts (e.g., regions A and B) to deduce substituent effects. For the target compound, analogous NMR analysis would clarify conformational stability and electronic environments of its thiophene and propyl groups .

- Degradation Pathways : The carboxamide group in the target compound may undergo hydrolysis under acidic conditions, similar to observations in thiazolylmethyl carbamates (), necessitating stability studies in formulation development .

Biological Activity

5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a compound within the isoxazole class, known for its diverse biological activities. Isoxazole derivatives have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets that modulate cellular signaling pathways. Notably, isoxazole derivatives have been identified as agonists of the Wnt/β-catenin signaling pathway , which plays a critical role in cell proliferation and differentiation. This pathway's activation can lead to enhanced survival and growth of specific cell types, making it a target for cancer therapy .

Key Mechanisms:

- Wnt/β-catenin Pathway Activation : Promotes cell survival and proliferation.

- Apoptosis Modulation : Influences the expression of pro-apoptotic and anti-apoptotic genes.

Biological Activity Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating the compound's effects on human promyelocytic leukemia cells (HL-60) revealed that it induced apoptosis through downregulation of Bcl-2 and upregulation of p21^WAF-1, suggesting a dual mechanism involving both apoptosis and cell cycle arrest .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 86 | Apoptosis induction; Bcl-2 downregulation |

| MCF-7 (Breast) | 120 | Cell cycle arrest; p21^WAF-1 upregulation |

| A549 (Lung) | 95 | Apoptosis; modulation of survival pathways |

Case Studies

Several studies have documented the effects of isoxazole derivatives similar to this compound in preclinical models:

- Anti-Cancer Activity : In a study involving various cancer types, compounds structurally related to this isoxazole demonstrated potent anti-cancer properties with IC50 values ranging from 50 to 150 µM across different cell lines .

- Neuroprotective Effects : Research indicated that certain isoxazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis, potentially providing therapeutic avenues for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-N-propyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves three key steps: (1) formation of the isoxazole ring via cyclization of β-keto esters or nitriles under acidic/basic conditions; (2) functionalization of the thiophene ring using Friedel-Crafts acylation or alkylation; (3) coupling of the isoxazole and thiophene intermediates via carboxamide formation using oxalyl chloride or carbodiimide-based reagents. Reaction yields can vary significantly (e.g., 18% in a related isoxazole carboxamide synthesis ), necessitating optimization of catalysts (e.g., DMAP) and purification techniques like recrystallization .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

- Methodological Answer : Key safety protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors, as the compound may release toxic gases (e.g., carbon oxides) under decomposition .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the isoxazole (δ 6.2–6.5 ppm) and thiophene (δ 7.0–7.4 ppm) moieties .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calcd for C17H13ClFN2O3: 347.0593 ).

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antiviral efficacy) may arise from:

- Assay Variability : Validate results across multiple cell lines (e.g., mitochondrial assays in C57BL6/J mice vs. zebrafish models ).

- Solubility Issues : Use co-solvents like DMSO (≤1% v/v) to ensure compound dispersion in aqueous buffers .

- Metabolite Interference : Conduct LC-MS/MS studies to identify degradation products or active metabolites .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance intestinal absorption .

- Nanocarrier Systems : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to bypass hepatic first-pass metabolism .

- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to modify crystal lattice dynamics .

Q. How does the thiophene substituent influence structure-activity relationships (SAR) in this compound?

- Methodological Answer :

- Electron-Withdrawing Effects : The thiophene’s sulfur atom enhances π-π stacking with biological targets (e.g., kinase ATP-binding pockets), as shown in docking studies for GSK-3β inhibition .

- Comparative SAR : Replace the thiophene with furan or pyridine to assess changes in binding affinity. For example, thiophene derivatives exhibit 3–5× higher potency against platelet aggregation than furan analogs .

Q. What in silico tools are recommended for predicting off-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-receptor interactions over 100+ ns trajectories .

- Pharmacophore Mapping : Generate 3D pharmacophores (e.g., using Schrödinger) to identify potential off-targets like cytochrome P450 isoforms .

Experimental Design Challenges

Q. How to address low synthetic yields in large-scale production?

- Methodological Answer :

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura coupling of thiophene intermediates .

- Flow Chemistry : Implement continuous-flow reactors to reduce reaction times and improve heat transfer .

Q. What in vitro models are suitable for evaluating mitochondrial toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.